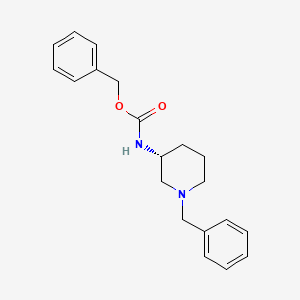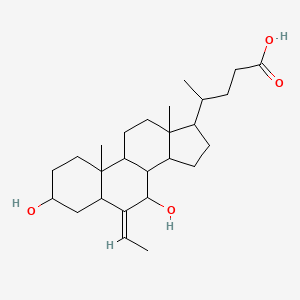
6-Vinyl Chenodeoxycholic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Vinyl Chenodeoxycholic Acid, chemically known as (3α,5β,7α)-6-Ethylidene-3,7-dihydroxycholan-24-oic Acid, is a derivative of Chenodeoxycholic Acid. This compound is characterized by the presence of a vinyl group at the 6th position of the steroid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinyl Chenodeoxycholic Acid typically involves the modification of Chenodeoxycholic AcidDetailed synthetic routes often involve multi-step processes, including protection and deprotection steps to ensure the selective introduction of the vinyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often requiring stringent quality control measures. Companies like Clearsynth and SynZeal provide high-quality this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Vinyl Chenodeoxycholic Acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can yield ethyl derivatives .
Scientific Research Applications
6-Vinyl Chenodeoxycholic Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol-related conditions.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard in drug manufacturing
Mechanism of Action
The mechanism of action of 6-Vinyl Chenodeoxycholic Acid involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it may interact with bile acid receptors such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). These interactions can influence cholesterol metabolism, bile acid synthesis, and glucose homeostasis .
Comparison with Similar Compounds
Chenodeoxycholic Acid: The parent compound, known for its role in bile acid metabolism.
Ursodeoxycholic Acid: A stereoisomer of Chenodeoxycholic Acid with therapeutic applications in liver diseases.
Lithocholic Acid: A secondary bile acid derived from Chenodeoxycholic Acid.
Uniqueness: 6-Vinyl Chenodeoxycholic Acid is unique due to the presence of the vinyl group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H42O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
4-[(6Z)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5- |
InChI Key |
NJXXWLPIJNFPHG-ZWSORDCHSA-N |
Isomeric SMILES |
C/C=C\1/C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Canonical SMILES |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)
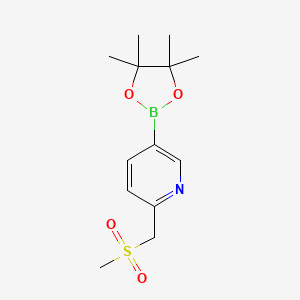


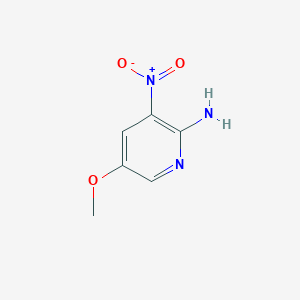

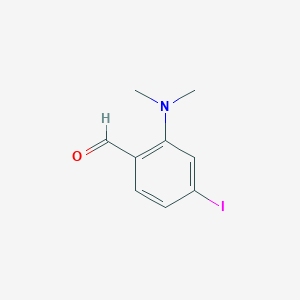




![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)
